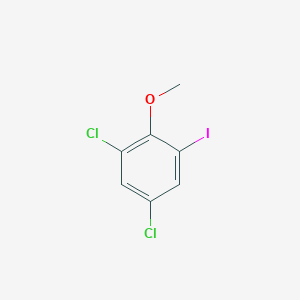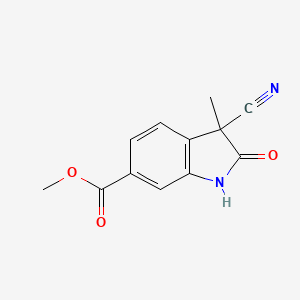
5-Formyl-2',3'-O-(1-methylethylidene)-cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-甲酰基-2',3'-O-(1-甲基乙叉基)-胞嘧啶是胞嘧啶的衍生物,胞嘧啶是一种核苷分子,是 RNA 的基本组成部分。该化合物以 5 位的甲酰基和保护核糖糖 2' 和 3' 羟基的异丙叉基的存在为特征。这些修饰可以显着改变核苷的化学和生物学性质,使其成为各种科学研究领域的关注对象。
准备方法
合成路线和反应条件
5-甲酰基-2',3'-O-(1-甲基乙叉基)-胞嘧啶的合成通常涉及核糖羟基的保护,然后在 5 位引入甲酰基。常见的合成路线包括:
核糖羟基的保护: 胞嘧啶的 2' 和 3' 羟基使用异丙叉基进行保护。这可以通过在酸催化剂存在下使胞嘧啶与丙酮反应来实现。
甲酰化: 然后将受保护的核苷在 5 位进行甲酰化。这可以使用甲酰化试剂(如甲酸或甲酸酐)在受控条件下进行。
工业生产方法
该化合物的工业生产将遵循类似的合成路线,但规模更大。该工艺将涉及优化反应条件以最大限度地提高产率和纯度,以及实施高效的纯化技术,例如结晶或色谱法。
化学反应分析
反应类型
5-甲酰基-2',3'-O-(1-甲基乙叉基)-胞嘧啶可以进行各种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂将甲酰基氧化为羧酸。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂将甲酰基还原为羟甲基。
取代: 甲酰基可以参与亲核取代反应,其中它可以被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾在水性介质中。
还原: 硼氢化钠在甲醇中。
取代: 胺或硫醇等亲核试剂在碱的存在下。
形成的主要产物
氧化: 5-羧基-2',3'-O-(1-甲基乙叉基)-胞嘧啶。
还原: 5-羟甲基-2',3'-O-(1-甲基乙叉基)-胞嘧啶。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
5-甲酰基-2',3'-O-(1-甲基乙叉基)-胞嘧啶在科学研究中具有多种应用:
化学: 用作合成更复杂核苷类似物的结构单元。
生物学: 研究其在修饰 RNA 功能和稳定性方面的潜在作用。
医学: 研究其在抗病毒和抗癌特性等方面的潜在治疗应用。
工业: 用于开发基于核苷的药物和诊断工具。
作用机制
5-甲酰基-2',3'-O-(1-甲基乙叉基)-胞嘧啶的作用机制涉及其掺入 RNA 或 DNA,它可以影响核酸的结构和功能。甲酰基可以参与氢键和其他相互作用,潜在地改变核酸的稳定性和功能。异丙叉基保护核糖羟基,防止不必要的反应并提高化合物的稳定性。
相似化合物的比较
类似化合物
5-甲酰胞嘧啶: 缺少异丙叉基保护,使其反应性更强。
2',3'-O-(1-甲基乙叉基)-胞嘧啶: 缺少甲酰基,影响其化学反应性和生物活性。
5-甲基胞嘧啶: 包含一个甲基而不是一个甲酰基,导致不同的化学和生物学性质。
独特性
5-甲酰基-2',3'-O-(1-甲基乙叉基)-胞嘧啶由于甲酰基和异丙叉基保护的结合而独一无二。这种结合赋予独特的化学反应性和生物活性,使其成为研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-13(2)21-8-7(5-18)20-11(9(8)22-13)16-3-6(4-17)10(14)15-12(16)19/h3-4,7-9,11,18H,5H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUIGOUJOGMEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)C=O)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)




![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)




![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)
